molecular formula C13H14N2O3 B2669912 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 2361640-13-1

7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B2669912
CAS RN: 2361640-13-1
M. Wt: 246.266
InChI Key: HUDHGFNCPHDKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the benzodiazepine family. It is a selective ligand for the peripheral benzodiazepine receptor (PBR), which is primarily located in the mitochondria of cells. Ro 5-4864 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a diagnostic tool for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been shown to bind to the PBR, which is overexpressed in many types of cancer cells, making it a potential target for cancer imaging and therapy.

Mechanism of Action

7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 acts as a selective ligand for the PBR, which is primarily located in the mitochondria of cells. The PBR is involved in a variety of cellular processes, including steroidogenesis, apoptosis, and immune function. 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been shown to modulate the activity of the PBR, leading to changes in cellular function and metabolism.
Biochemical and Physiological Effects
7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the PBR, leading to changes in cellular metabolism and function. 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 is its specificity for the PBR, which allows for targeted modulation of cellular function. However, one of the limitations of 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 is its relatively low affinity for the PBR, which can limit its effectiveness in certain applications. Additionally, 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 is a synthetic compound, which can limit its availability and increase its cost.

Future Directions

There are many potential future directions for research on 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a diagnostic tool for various diseases, including cancer. Additionally, further research is needed to fully understand the mechanism of action of 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 and its potential applications in scientific research.

Synthesis Methods

7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 can be synthesized using a variety of methods, including the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate, followed by cyclization and acylation. Another method involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acrylate, followed by cyclization and acylation. Both methods produce 7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one 5-4864 in reasonable yields and purity.

properties

IUPAC Name

7-methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-13(17)15-7-6-12(16)14-10-5-4-9(18-2)8-11(10)15/h3-5,8H,1,6-7H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDHGFNCPHDKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-5-prop-2-enoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

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